molecular formula C12H14O4 B1683135 Tetrahydrofurfuryl salicylate CAS No. 2217-35-8

Tetrahydrofurfuryl salicylate

Cat. No. B1683135
CAS RN: 2217-35-8
M. Wt: 222.24 g/mol
InChI Key: VNDLMXQTZJPTOR-UHFFFAOYSA-N
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Description

Tetrahydrofurfuryl salicylate is a chemical compound with the formula C₁₂H₁₄O₄ . It is a type of chemical entity and a subclass of a chemical compound . Its mass is 222.089±0 dalton .


Synthesis Analysis

The synthesis of Tetrahydrofurfuryl alcohol, a similar compound, has been reported from biomass-derived furfural and hydrogen produced through electrolysis . A photocatalytic selective reduction strategy has also been reported for the selective synthesis of tetrahydrofurfuryl alcohol (THFA) from furfural (FAL) using a 150 W LED/sunlight at ambient temperature by employing 2 bar H2 .


Molecular Structure Analysis

Tetrahydrofurfuryl salicylate contains a total of 31 bond(s); 17 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ester(s) (aromatic), 1 aromatic hydroxyl(s), 1 ether(s) (aliphatic), and 1 Oxolane(s) .


Chemical Reactions Analysis

The hydrogenation of furfural is one of the most versatile reactions to upgrade furanic components to biofuels. For instance, it can lead to plenty of downstream products, such as (tetrahydro)furfuryl alcohol, 2-methyl (tetrahydro)furan, lactones, levulinates, cyclopentanone (l), or diols, etc .


Physical And Chemical Properties Analysis

Tetrahydrofurfuryl salicylate has a molecular formula of C12H14O4 and an average mass of 222.237 Da . Further details about its physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Material Science Applications

Tetrahydrofurfuryl salicylate's relevance in scientific research primarily emerges from its chemical properties and potential applications in synthesis and material science. Notably, a study by Mastalerz and Oppel (2011) highlighted the synthesis of novel tetrakis(salicylaldehydes) based on a rigid tetraphenylmethane core, utilized as precursors for constructing three-dimensional multimetallic salphens. This research demonstrates the application of salicylaldehyde derivatives in creating complex metal-organic frameworks, which could be extended to the use of tetrahydrofurfuryl salicylate in similar contexts, showcasing its potential in developing materials with specific geometric and electronic properties (Mastalerz & Oppel, 2011).

Role in Plant Physiology and Stress Responses

Further, the role of salicylic acid, a related compound, in plant physiology and stress responses, provides a foundation for exploring tetrahydrofurfuryl salicylate in agricultural and environmental research. Gaffney et al. (1993) demonstrated that salicylic acid is crucial for developing systemic acquired resistance in tobacco plants, suggesting that tetrahydrofurfuryl salicylate could be investigated for similar plant-protective effects (Gaffney et al., 1993). Moreover, Singh and Usha (2003) found that salicylic acid modulates plant responses to stress, including drought, by inducing changes in growth and metabolic profiles of wheat seedlings. This indicates potential research avenues for tetrahydrofurfuryl salicylate in enhancing stress tolerance in plants (Singh & Usha, 2003).

Analytical Chemistry and Sensor Development

In analytical chemistry, the development of sensors and electrodes for detecting specific substances is a critical area of research. Shahrokhian, Hamzehloei, and Bagherzadeh (2002) described the construction of a novel ion-selective electrode with high selectivity toward salicylate, utilizing chromium(III) tetraphenylporphyrin chloride as an ion carrier. This research underscores the utility of salicylate derivatives in creating selective sensing systems, which could be adapted for tetrahydrofurfuryl salicylate to develop novel analytical tools for environmental monitoring or clinical diagnostics (Shahrokhian et al., 2002).

Safety And Hazards

While specific safety data for Tetrahydrofurfuryl salicylate was not found, related compounds such as Tetrahydrofurfuryl alcohol are classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are considered flammable liquids and can cause serious eye irritation, respiratory irritation, and may damage the unborn child .

Future Directions

Topical delivery of salicylates, including salicylic acid and methyl salicylate, is an area of active research. Both passive and active strategies, including emerging technologies, are being employed to enhance skin permeation of these salicylate compounds . The formulation design of topical salicylic acid targets the drug retention in and on the skin based on different indications including keratolytic, antibacterial, and photoprotective actions .

properties

IUPAC Name

oxolan-2-ylmethyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14O4/c13-11-6-2-1-5-10(11)12(14)16-8-9-4-3-7-15-9/h1-2,5-6,9,13H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDLMXQTZJPTOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043224
Record name Tetrahydrofurfuryl salicylate
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofurfuryl salicylate

CAS RN

2217-35-8
Record name (Tetrahydro-2-furanyl)methyl 2-hydroxybenzoate
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Record name Tetrahydrofurfuryl salicylate
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Record name 2217-35-8
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Record name Tetrahydrofurfuryl salicylate
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Record name TETRAHYDROFURFURYL SALICYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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